3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride
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Overview
Description
3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride is a complex organic compound that features a benzamide core substituted with a cyclopentyloxy group and a pyrrolidinylpyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopentyloxy Group: This step involves the alkylation of the benzamide with cyclopentanol in the presence of a suitable base.
Formation of the Pyrrolidinylpyrazolyl Moiety: This can be synthesized via a cyclization reaction involving a pyrazole derivative and a pyrrolidine derivative.
Final Coupling: The final step involves coupling the cyclopentyloxybenzamide with the pyrrolidinylpyrazolyl moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidinylpyrazolyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide
- N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide
- 3-Cyclopentyloxybenzamide
Uniqueness
3-Cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopentyloxy group, pyrrolidinylpyrazolyl moiety, and benzamide core allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclopentyloxy-N-(1-pyrrolidin-3-ylpyrazol-3-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2.ClH/c24-19(21-18-9-11-23(22-18)15-8-10-20-13-15)14-4-3-7-17(12-14)25-16-5-1-2-6-16;/h3-4,7,9,11-12,15-16,20H,1-2,5-6,8,10,13H2,(H,21,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYKEMWACGLRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3=NN(C=C3)C4CCNC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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